molecular formula C17H20F3N3O3 B7164346 N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide

N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide

Cat. No.: B7164346
M. Wt: 371.35 g/mol
InChI Key: REDZGPULFKXWLR-UHFFFAOYSA-N
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Description

N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide is a complex organic compound that features a piperidine ring, a benzamide moiety, and a trifluoroethyl group

Properties

IUPAC Name

N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c18-17(19,20)11-21-14(24)10-15(25)23-8-6-13(7-9-23)22-16(26)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDZGPULFKXWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzamide group and the trifluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can provide structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]piperidin-4-yl]benzamide: This compound is unique due to its specific combination of functional groups and structural features.

    2,2,2-Trifluoroethylamine: This compound shares the trifluoroethyl group but lacks the piperidine and benzamide moieties.

    N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has a similar benzamide group but differs in the other functional groups and overall structure.

Uniqueness

This compound is unique due to its combination of a piperidine ring, a benzamide moiety, and a trifluoroethyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

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